molecular formula C17H19ClN2 B563312 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 CAS No. 1189925-23-2

1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8

Cat. No. B563312
CAS RN: 1189925-23-2
M. Wt: 294.852
InChI Key: UZKBSZSTDQSMDR-BGKXKQMNSA-N
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Description

“1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8” is a biochemical used for proteomics research . It’s a labelled analog of a metabolite of Cetirizine and Hydroxyzine . The molecular formula is C17H11D8ClN2 and the molecular weight is 294.85 .


Molecular Structure Analysis

The molecular structure of “1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8” consists of 17 carbon atoms, 11 hydrogen atoms, 8 deuterium atoms, 1 chlorine atom, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

The molecular weight of “1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8” is 294.85 . More detailed physical and chemical properties such as melting point, boiling point, density, solubility, and pH can be found in the reference .

Safety And Hazards

The compound is classified as causing severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child .

properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/i10D2,11D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBSZSTDQSMDR-BGKXKQMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675755
Record name 1-[(4-Chlorophenyl)(phenyl)methyl](2,2,3,3,5,5,6,6-~2~H_8_)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8

CAS RN

1189925-23-2
Record name 1-[(4-Chlorophenyl)(phenyl)methyl](2,2,3,3,5,5,6,6-~2~H_8_)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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